molecular formula C16H12BrNO3 B2484362 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine CAS No. 879936-15-9

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine

Cat. No.: B2484362
CAS No.: 879936-15-9
M. Wt: 346.18
InChI Key: CUTPWWGHNBUNOT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 3-bromo-4-methoxybenzoyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction Reactions: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzofuran derivatives with different functional groups.

    Oxidation Reactions: Hydroxylated benzofuran derivatives.

    Reduction Reactions: Alcohol derivatives of the benzofuran compound.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxybenzoyl)-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both the bromo and methoxy groups in the benzoyl moiety enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(3-bromo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-20-13-7-6-9(8-11(13)17)15(19)16-14(18)10-4-2-3-5-12(10)21-16/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPWWGHNBUNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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